molecular formula C19H16ClN3O3S B2921040 3-(2-chlorophenyl)-N-((2-methoxyphenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide CAS No. 536725-57-2

3-(2-chlorophenyl)-N-((2-methoxyphenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2921040
CAS No.: 536725-57-2
M. Wt: 401.87
InChI Key: NORMUQLSOJFKNV-UHFFFAOYSA-N
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Description

This compound is a synthetic isoxazole-carboxamide derivative featuring a 2-chlorophenyl substituent at position 3, a methyl group at position 5 of the isoxazole ring, and a carbamothioyl group linked to a 2-methoxyphenylamine moiety.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-11-16(17(23-26-11)12-7-3-4-8-13(12)20)18(24)22-19(27)21-14-9-5-6-10-15(14)25-2/h3-10H,1-2H3,(H2,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORMUQLSOJFKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-((2-methoxyphenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against various cancer cell lines.

Chemical Structure

The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

  • Isosazole ring : Known for its role in various pharmacological activities.
  • Chlorophenyl group : Often associated with enhanced biological activity due to electron-withdrawing properties.
  • Methoxyphenyl and carbamothioyl moieties : These groups can influence the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. The evaluation of This compound has shown promising results in vitro against several cancer cell lines.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • SKNMC (Neuroblastoma)
  • HT-29 (Colon cancer)
  • PC3 (Prostate cancer)

In comparative studies, compounds with structural similarities have shown varying degrees of potency. For instance, derivatives with a chlorine substitution at specific positions on the phenyl ring have been noted for their enhanced anticancer activity, with IC50 values indicating effective concentrations for inhibiting cell growth.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
  • Inhibition of Tumor Growth : Direct cytotoxicity towards tumor cells while sparing normal cells, potentially through selective targeting mechanisms.

Comparative Efficacy

A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR). The following table summarizes the IC50 values for related compounds against selected cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
This compoundSKNMCTBDCurrent Study
Compound ASKNMC4.5 ± 0.035
Compound BHT-29TBD
Compound CPC3TBD

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • A study involving derivatives similar to our compound showed significant tumor reduction in animal models when administered at specified dosages.
  • Clinical trials assessing the safety and efficacy of these compounds have reported promising outcomes, particularly in patients with resistant forms of cancer.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related isoxazole-carboxamide derivatives, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Key Physicochemical Data Biological Activity (if reported) Reference ID
Target Compound : 3-(2-Chlorophenyl)-N-((2-methoxyphenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide - 2-Chlorophenyl (C3)
- 2-Methoxyphenylcarbamothioyl (N-linked)
Not explicitly reported in evidence Not explicitly reported
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2b) - 4-Chloro-2,5-dimethoxyphenyl (N-linked) M.P. 115–117°C; Yield: 67%; HRMS [M+H]+: 407.0558 Anticancer, antioxidant (IC50 not specified)
3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide (2d) - 3,4-Dimethoxyphenyl (N-linked) M.P. 199–200.5°C; Yield: 90%; HRMS [M+H]+: 373.0948 Antioxidant activity implied via SAR
N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide - 4-(tert-Butyl)phenyl (N-linked) IC50: 7.8 µg/mL (antioxidant) High antioxidant activity
3-(2,6-Dichlorophenyl)-N-[(4-phenylthiazol-2-yl)carbamothioyl]-5-methylisoxazole-4-carboxamide - Thiazolylcarbamothioyl (N-linked) Molecular formula: C21H14Cl2N4O2S2 Not explicitly reported
3-(2-Chlorophenyl)-N-(4-isopropylphenyl)-5-methylisoxazole-4-carboxamide - 4-Isopropylphenyl (N-linked) Discontinued (commercial availability) Unknown

Structure-Activity Relationship (SAR) Analysis

  • Substituent Position and Electronic Effects :

    • Electron-donating groups (e.g., methoxy, tert-butyl) on the N-linked aromatic ring enhance antioxidant activity. For example, the tert-butyl derivative exhibited an IC50 of 7.8 µg/mL, attributed to improved radical scavenging via electron donation .
    • The 2-methoxyphenylcarbamothioyl group in the target compound introduces a sulfur atom, which may enhance lipophilicity and metal-binding capacity compared to carboxamides .
  • Chlorophenyl vs. Dichlorophenyl :

    • The 2-chlorophenyl group is conserved across most analogues, suggesting its role in maintaining structural stability or receptor binding. In contrast, the 2,6-dichlorophenyl variant () may exhibit steric or electronic differences impacting activity .
  • Carboxamide vs. Carbamothioyl: Carbamothioyl derivatives (e.g., target compound, ) replace the oxygen in the carboxamide with sulfur.

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 3-(2-chlorophenyl)-N-((2-methoxyphenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide? A: The synthesis typically involves multi-step reactions starting from 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (a precursor cited in ). Key steps include:

Activation of the carboxylic acid using coupling agents like HATU or DCC to form an intermediate acyl chloride or mixed anhydride.

Thiocarbamoylation with 2-methoxyphenyl isothiocyanate under anhydrous conditions (e.g., THF/DMF at 0–5°C) to introduce the carbamothioyl group.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Validation methods include ¹H/¹³C NMR (to confirm substitution patterns and carbamothioyl linkage) and LC-MS for purity assessment (>95%) .

Q2: How is the compound’s structure confirmed post-synthesis? A:

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, similar isoxazole carboxamides (e.g., N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide) were resolved using SHELX software (), with refinement parameters like R1 < 0.05 .
  • FT-IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C=S stretch at ~1250 cm⁻¹) .

Advanced Structural and Mechanistic Studies

Q1: What strategies optimize yield in the thiocarbamoylation step? A:

  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic attack by the isothiocyanate.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Maintaining ≤10°C minimizes side reactions (e.g., hydrolysis of the acyl chloride intermediate) .

Q2: How do computational methods aid in understanding electronic properties? A:

  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution, revealing electron-deficient regions in the isoxazole ring and electron-rich methoxyphenyl group. This informs reactivity in electrophilic substitution or hydrogen bonding .
  • Molecular docking screens potential biological targets (e.g., kinases) by simulating interactions with the carbamothioyl moiety .

Biological Activity and Assay Design

Q1: What in vitro assays are suitable for evaluating biological activity? A:

  • Enzyme inhibition assays : Use fluorescence-based substrates (e.g., ATPase/GTPase activity assays) to quantify inhibition potency (IC₅₀).
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported at 48–72 hr exposure .

Q2: How can structure-activity relationships (SAR) guide derivative design? A:

  • Methoxy group substitution : Replace 2-methoxyphenyl with 3,4-dimethoxyphenyl to enhance lipophilicity and membrane permeability.
  • Isoxazole ring modification : Introduce electron-withdrawing groups (e.g., nitro) to stabilize π-π stacking with target proteins .

Analytical and Stability Challenges

Q1: What analytical methods resolve degradation products? A:

  • HPLC-DAD/MS : Hyphenated techniques separate degradation products (e.g., hydrolyzed carboxamide) and identify them via fragmentation patterns (m/z 218.2 for 5-methylisoxazole-4-carboxylic acid) .
  • Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to simulate stability under stress .

Q2: How does crystallographic data resolve conflicting NMR assignments? A: Discrepancies in NOESY/ROESY data (e.g., ambiguous coupling in the carbamothioyl group) are resolved by comparing experimental bond lengths/angles from X-ray structures (e.g., C-S bond length: 1.68 Å vs. DFT-predicted 1.67 Å) .

Advanced Methodological Considerations

Q1: How are contradictions in biological data addressed? A:

  • Orthogonal assays : Validate kinase inhibition claims using both radiometric (³²P-ATP) and fluorescence polarization assays.
  • Counter-screening : Test against off-target enzymes (e.g., phosphatases) to confirm specificity .

Q2: What crystallography challenges arise with thiocarbamoyl derivatives? A:

  • Disorder in the thiocarbamoyl group : Mitigate by growing crystals at low temperature (100 K) and using SHELXL’s PART instructions to model disordered atoms .
  • Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to refine data from non-merohedral twins .

Future Research Directions

Q1: How can fluorescence properties be exploited in cellular imaging? A:

  • Spectrofluorometric analysis : Measure λₑₓ/λₑₘ (e.g., 290/340 nm) to assess suitability as a fluorophore. Modify the methoxyphenyl group to enhance quantum yield .
  • Live-cell imaging : Conjugate with organelle-specific dyes (e.g., MitoTracker) to track subcellular localization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.